QSY9 succinimidyl ester(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

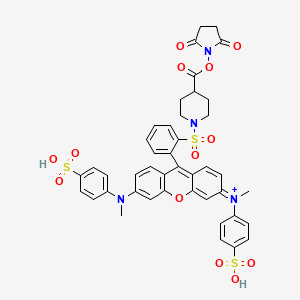

QSY9 succinimidyl ester(1+) is a cationic fluorescent dye derived from 9-phenylxanthene. It has a role as a fluorochrome. It is a xanthene dye and an iminium ion.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Chemical Structure : QSY9 succinimidyl ester is derived from QSY9 carboxylic acid, featuring a succinimidyl ester functional group that reacts with amines.

- Absorption Spectrum : It exhibits strong absorption around 560 nm, which is significant for its role as a fluorescence quencher. Notably, it does not fluoresce, making it effective in fluorescence resonance energy transfer (FRET) applications .

Fluorescence Resonance Energy Transfer (FRET)

QSY9 succinimidyl ester is primarily used as a quencher in FRET experiments. In these applications, it can be conjugated to biomolecules to study interactions between proteins or nucleic acids by measuring the energy transfer efficiency between donor and acceptor fluorophores. This technique is crucial for understanding molecular interactions in live cells and can provide insights into cellular processes.

Bioconjugation Techniques

The compound's reactivity with amines allows for the formation of stable conjugates with proteins, peptides, and other biomolecules. This property is utilized in:

- Labeling : QSY9 can label biomolecules for tracking and detection purposes in various assays.

- Diagnostics : It can be integrated into diagnostic assays to improve sensitivity and specificity by enhancing signal detection through quenching mechanisms.

Biosensor Development

QSY9 succinimidyl ester plays a role in the development of biosensors that detect specific biomolecules. Its ability to quench fluorescence allows for the design of sensors that respond to target analytes by changing fluorescence signals, which can be quantitatively measured .

Imaging Applications

In vivo imaging studies benefit from QSY9's properties. When used in conjunction with fluorescent proteins or dyes, it enhances imaging contrast by selectively quenching background fluorescence, thereby improving the visibility of the target molecules .

Case Study 1: Application in Tumor Imaging

A study demonstrated the synthesis of a fluorescent probe using QSY9 succinimidyl ester for targeted tumor imaging. The probe was designed to insert into cell membranes upon specific triggers, allowing for real-time imaging of tumor cells in vivo. This application showcased the potential of QSY9 derivatives in cancer diagnostics and therapy monitoring .

Case Study 2: Development of Novel Biosensors

Research highlighted the use of QSY9 succinimidyl ester in creating biosensors for glucose detection. The sensor utilized the quenching properties of QSY9 to measure glucose levels through changes in fluorescence intensity, providing a rapid and sensitive method for monitoring glucose levels in diabetic patients .

Analyse Des Réactions Chimiques

Primary Reaction: Amine Conjugation via Nucleophilic Acyl Substitution

The succinimidyl ester group in QSY9 reacts with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) to form stable amide bonds. This reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Mechanism

-

Step 1 : Deprotonation of the amine nucleophile (e.g., lysine ε-amino group) under slightly basic conditions (pH 7–9).

-

Step 2 : Nucleophilic attack of the deprotonated amine on the carbonyl carbon of the succinimidyl ester.

-

Step 3 : Release of N-hydroxysuccinimide (NHS) as a leaving group, forming an amide bond .

-

-

Reaction Conditions

-

Applications

Competing Reaction: Hydrolysis of the Succinimidyl Ester

In aqueous solutions, the succinimidyl ester undergoes hydrolysis, forming a carboxylic acid derivative and rendering the compound nonreactive:

-

Mechanism

-

Kinetic Competition

Factors Influencing Reaction Efficiency

-

Steric Accessibility

-

Storage and Handling

-

Buffer Additives

Comparative Analysis of Succinimidyl Ester Reactivity

Case Study: FRET-Based Protease Assay

QSY9 succinimidyl ester(1+) was conjugated to a methoxycoumarin (MCA)-labeled peptide substrate via its amine terminus. Upon protease cleavage, the quencher-fluorophore proximity was disrupted, restoring MCA fluorescence . Key findings:

Propriétés

Formule moléculaire |

C43H39N4O13S3+ |

|---|---|

Poids moléculaire |

916 g/mol |

Nom IUPAC |

[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-(N-methyl-4-sulfoanilino)xanthen-3-ylidene]-methyl-(4-sulfophenyl)azanium |

InChI |

InChI=1S/C43H38N4O13S3/c1-44(28-7-13-32(14-8-28)62(53,54)55)30-11-17-34-37(25-30)59-38-26-31(45(2)29-9-15-33(16-10-29)63(56,57)58)12-18-35(38)42(34)36-5-3-4-6-39(36)61(51,52)46-23-21-27(22-24-46)43(50)60-47-40(48)19-20-41(47)49/h3-18,25-27H,19-24H2,1-2H3,(H-,53,54,55,56,57,58)/p+1 |

Clé InChI |

UFGPPUDYRGLQJT-UHFFFAOYSA-O |

SMILES canonique |

CN(C1=CC=C(C=C1)S(=O)(=O)O)C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=C(C=C5)S(=O)(=O)O)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.